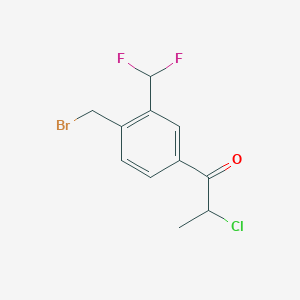
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common approach is the bromomethylation of a difluoromethyl-substituted aromatic compound, followed by chlorination and subsequent ketone formation. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism by which 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The bromomethyl and difluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the difluoromethyl group, which may affect its reactivity and applications.
1-(4-(Difluoromethyl)phenyl)-2-chloropropan-1-one:
1-(4-(Bromomethyl)-3-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical behavior and applications.
Uniqueness
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the combination of bromomethyl, difluoromethyl, and chloropropanone functional groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H10BrClF2O |
|---|---|
Molecular Weight |
311.55 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-(difluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O/c1-6(13)10(16)7-2-3-8(5-12)9(4-7)11(14)15/h2-4,6,11H,5H2,1H3 |
InChI Key |
TVFSZTIRCFYBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)CBr)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















